molecular formula C5H8ClN3O2 B1377042 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 20989-01-9

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1377042
CAS No.: 20989-01-9
M. Wt: 177.59 g/mol
InChI Key: YMQMXRAJFVEKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with the molecular formula C5H8ClN3O2 and a molecular weight of 177.59 . It is supplied as the hydrochloride salt of its free base, 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione (CAS 20989-02-0) . This compound features a pyrimidine-2,4(1H,3H)-dione core, a structure of high interest in medicinal chemistry due to its presence in various biologically active molecules. The core structure is a key intermediate in nucleoside metabolism and serves as a versatile building block for synthesizing more complex heterocyclic systems . Researchers utilize this and related pyrimidine-dione scaffolds in diverse areas, including the development of novel anticancer agents and antimicrobial compounds . The aminomethyl substituent at the 6-position provides a handle for further chemical modification, making it a valuable precursor for constructing targeted libraries or conjugates. Proper handling procedures should be followed, and the material must be stored as recommended. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQMXRAJFVEKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857350
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20989-01-9
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on (S)-(+)-2-Phenylglycinol, CAS Number 20989-17-7. This selection is based on the strong similarity to the provided CAS number 20989-01-9 and the substantial body of scientific literature available for this compound, which aligns with the interests of researchers and drug development professionals.

Introduction: The Significance of Chirality in Synthesis

(S)-(+)-2-Phenylglycinol is a chiral amino alcohol that has emerged as a critical building block in modern organic synthesis. Its value lies in its stereogenic center, which allows for the asymmetric synthesis of complex molecules. In the pharmaceutical and agrochemical industries, the specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount, as different enantiomers can exhibit vastly different biological activities. (S)-(+)-2-Phenylglycinol serves as a versatile chiral auxiliary and a precursor to a wide array of enantiomerically pure compounds, including pharmaceuticals, fine chemicals, and novel materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-(+)-2-Phenylglycinol is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-2-Amino-2-phenylethan-1-ol[1]
CAS Number 20989-17-7[1]
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to pale yellow crystalline powder[1]
Melting Point 76-79 °C[1]
Boiling Point 252.03°C (estimate)[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Limited solubility in water.[1]
Optical Activity [α]¹⁹/D +33° (c = 0.75 in 1 M HCl)[1]
InChI 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1[1]
InChIKey IJXJGQCXFSSHNL-MRVPVSSYSA-N[1]
SMILES Nc1ccccc1[1]

Synthesis and Manufacturing Landscape

The enantiomerically pure form of phenylglycinol is crucial for its applications. Several synthetic strategies have been developed to produce (S)-(+)-2-Phenylglycinol with high optical purity.

A common and efficient method involves the reduction of the corresponding α-amino acid, (S)-phenylglycine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).[2] More recently, biocatalytic cascade reactions have been developed to synthesize chiral phenylglycinols from bio-based starting materials like L-phenylalanine, offering a greener and more sustainable approach.[3] These enzymatic methods can achieve high conversion rates and excellent enantiomeric excess (>99% ee).[3]

A generalized synthetic approach starting from L-phenylalanine is outlined below.

G cluster_0 Biocatalytic Cascade Synthesis of (S)-(+)-2-Phenylglycinol L-Phenylalanine L-Phenylalanine 2-Hydroxyacetophenone 2-Hydroxyacetophenone L-Phenylalanine->2-Hydroxyacetophenone Multi-enzyme cascade (e.g., PAL, FDC, SMO, EH, ADH) (S)-Phenylglycinol (S)-Phenylglycinol 2-Hydroxyacetophenone->(S)-Phenylglycinol (S)-ω-transaminase (S-ω-TA) Alanine dehydrogenase (AlaDH) Glucose dehydrogenase (GDH)

Caption: Biocatalytic synthesis of (S)-phenylglycinol from L-phenylalanine.

Applications in Drug Development and Asymmetric Synthesis

The primary application of (S)-(+)-2-Phenylglycinol in drug development is its role as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product.[4] After the reaction, the auxiliary can be cleaved and recycled.

(S)-(+)-2-Phenylglycinol is particularly effective in directing stereoselective reactions such as alkylations and aldol reactions.[5] For instance, it can be used to synthesize chiral, unsymmetrical bisoxazolines, which are important ligands in asymmetric catalysis.

Furthermore, it serves as a crucial starting material for the synthesis of various biologically active molecules, including:

  • Enantiopure piperidines: These are common structural motifs in many pharmaceuticals and natural products.[5]

  • α-Trifluoromethylated amino acids: These are valuable building blocks for peptidomimetics and other bioactive compounds.

  • Fluorescent chemosensors: Used for the chiral recognition of amino acids.[1]

Experimental Protocol: Synthesis of a Chiral Oxazolidine Intermediate

This protocol details the preparation of a chiral oxazolidine from (S)-(+)-2-Phenylglycinol and ethyl trifluoropyruvate, a key step in the synthesis of α-trifluoromethylproline.

Objective: To synthesize a chiral oxazolidine intermediate for asymmetric synthesis.

Materials:

  • (S)-(+)-2-Phenylglycinol

  • Ethyl trifluoropyruvate

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-(+)-2-Phenylglycinol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: To the stirred solution, add ethyl trifluoropyruvate (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired chiral oxazolidine.

G cluster_1 Experimental Workflow: Chiral Oxazolidine Synthesis Start Start Dissolve Dissolve (S)-(+)-2-Phenylglycinol in CH₂Cl₂ Start->Dissolve Add Add Ethyl Trifluoropyruvate Dissolve->Add Monitor Monitor by TLC Add->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with CH₂Cl₂ Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Pure Oxazolidine Purify->End

Caption: Workflow for the synthesis of a chiral oxazolidine intermediate.

Safety and Handling

(S)-(+)-2-Phenylglycinol is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is also noted to be air-sensitive.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For handling the powder, a dust mask (type N95 or equivalent) is recommended.

Spectroscopic Data and Characterization

Characterization of (S)-(+)-2-Phenylglycinol is typically performed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen and phenyl group, the methylene protons of the CH₂OH group, and the protons of the amino and hydroxyl groups.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the two aliphatic carbons, and any solvent peaks.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring, and C-O stretching.[7]

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol ).[6]

Conclusion

(S)-(+)-2-Phenylglycinol is a valuable and versatile chiral building block with significant applications in asymmetric synthesis, particularly in the development of new pharmaceuticals. Its ability to act as a reliable chiral auxiliary has made it an indispensable tool for synthetic organic chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral synthons like (S)-(+)-2-Phenylglycinol is set to increase.

References

  • CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents. (n.d.).
  • Wang, Y., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(14), 5133-5141.
  • Amat, M., Pérez, M., & Bosch, J. (2011). Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. Chemistry, 17(28), 7724–7732.
  • Saigo, K., et al. (1984). Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent. Bulletin of the Chemical Society of Japan, 57(7), 1893-1896.
  • Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). - ResearchGate. (n.d.). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Glyoxal, phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • asymmetric induction-chiral auxiliary (chemmasters.online) - YouTube. (2018, February 17). Retrieved from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (n.d.). Retrieved from [Link]

  • [Advances in synthesis of 2-phenylethanol] - PubMed. (n.d.). Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • (R)-(-)-2-Phenylglycinol - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Unveiling the Biological Targets of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a member of the pyrimidine derivative family, a class of heterocyclic compounds renowned for their vast pharmacological potential and presence in numerous FDA-approved drugs.[1][2] Pyrimidine analogues are known to interact with a wide array of biological macromolecules, including enzymes and genetic material, leading to diverse therapeutic effects such as anticancer, antiviral, and anti-inflammatory activities.[2][3] Given the structural novelty of this specific molecule, its direct biological targets are not yet elucidated in public literature. This guide, therefore, serves as a comprehensive strategic roadmap for researchers and drug development professionals. It outlines a multi-pronged, systematic approach to identify, validate, and characterize the potential biological targets of this compound, leveraging a suite of cutting-edge computational and experimental methodologies.

Introduction: The Pyrimidine Scaffold and the Quest for a Target

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of natural nucleobases and a plethora of synthetic drugs.[1] Compounds like 6-Amino-1,3-dimethyluracil have been utilized in the synthesis of derivatives with potent antitumor activity, highlighting the therapeutic promise of this chemical family.[4] The subject of this guide, 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, possesses the characteristic pyrimidine-2,4-dione (uracil) core, functionalized with an aminomethyl group. This amine function is significant, as it can readily form hydrogen bonds or coordinate with metal ions within the active sites of enzymes or receptors, suggesting a high potential for specific biological interactions.[5]

The primary challenge and opportunity with a novel compound lie in the deconvolution of its molecular targets. This process is critical for understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This document provides a logical, field-proven workflow, beginning with hypothesis generation through computational methods and progressing to rigorous experimental identification and validation.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational approaches offer a powerful and cost-effective strategy to generate a preliminary list of potential protein targets.[6][7] These methods leverage the compound's structure to predict its interactions with vast libraries of known protein structures and sequences.

Rationale for a Computation-First Approach

Starting with in silico screening allows us to narrow the field of potential targets from the entire proteome to a manageable number of high-probability candidates. This hypothesis-driven approach makes subsequent experimental work more efficient and targeted. Key computational methods include:

  • Structure-Based Virtual Screening: Docking the 3D structure of our compound into the binding sites of thousands of proteins in databases like the Protein Data Bank (PDB). This predicts binding affinity and conformation.

  • Pharmacophore Modeling: Identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, charged groups) in our compound and searching for proteins with binding sites that complement this pharmacophore.

  • Sequence-Based Methods: Comparing the compound to libraries of known drugs. If it is structurally similar to a drug with a known target (e.g., a known kinase inhibitor), it is plausible that our compound may interact with the same or a related target.[8]

Logical Workflow for In Silico Prediction

The following diagram illustrates a typical computational workflow designed to generate a prioritized list of candidate targets for experimental validation.

G cluster_0 Computational Analysis cluster_1 Output A 3D Structure of 6-(Aminomethyl)pyrimidine- 2,4(1H,3H)-dione B Structure-Based Screening (e.g., Molecular Docking) A->B C Pharmacophore Modeling A->C D Ligand-Based Screening (Similarity Search) A->D G Hit List Generation & Prioritization B->G C->G D->G E Protein Target Databases (PDB, etc.) E->B F Known Drug-Target Databases F->D H Prioritized List of Potential Targets G->H

Caption: Workflow for computational target prediction.

Phase II: Experimental Target Identification

With a list of putative targets from in silico analysis, the next phase is to experimentally confirm these interactions and discover others not predicted by the models. Affinity-based chemical proteomics is the gold standard for this purpose.[9]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique utilizes the compound as "bait" to "fish out" its binding partners from a complex biological mixture, such as a cell lysate.[10] The principle is to immobilize the compound on a solid support (e.g., beads), incubate it with the proteome, wash away non-specific binders, and then elute and identify the specifically bound proteins using mass spectrometry.

Detailed Protocol: Affinity Chromatography-MS

Objective: To identify proteins from a cell lysate that directly bind to 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione.

Materials:

  • This compound

  • NHS-activated Sepharose beads (or similar)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or competitive elution with free compound)

  • Mass spectrometer (e.g., Orbitrap)

Methodology:

  • Immobilization of the Ligand (The "Bait"):

    • Step 1.1: Covalently attach 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione to NHS-activated beads via its primary amine. This creates the affinity matrix.

    • Step 1.2: Quench any unreacted active esters on the beads using a small amine like Tris or ethanolamine.

    • Step 1.3 (Critical Control): Prepare a control matrix by quenching beads directly without adding the compound. This is essential to identify proteins that bind non-specifically to the bead matrix itself.

    • Scientist's Rationale: The covalent linkage ensures the compound does not leach during the experiment. The negative control is non-negotiable for distinguishing true binders from background noise.

  • Preparation of Cell Lysate (The "Prey"):

    • Step 2.1: Culture cells to ~80-90% confluency.

    • Step 2.2: Harvest and lyse the cells in ice-cold lysis buffer.

    • Step 2.3: Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration (e.g., via BCA assay).

  • Affinity Capture:

    • Step 3.1: Incubate a defined amount of total protein (~1-5 mg) from the cell lysate with the compound-immobilized beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

    • Step 3.2 (Competitive Control): In a separate tube, pre-incubate the cell lysate with a high concentration of free, non-immobilized compound before adding the compound-immobilized beads. True binders will be competed off, and their signal should be reduced in the final MS analysis.

  • Washing:

    • Step 4.1: Pellet the beads and discard the supernatant.

    • Step 4.2: Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

    • Scientist's Rationale: This step is a careful balance. Insufficient washing leaves many false positives, while overly stringent washing may remove weak but biologically relevant interactors.

  • Elution and Sample Preparation for MS:

    • Step 5.1: Elute the bound proteins from the beads using an appropriate elution buffer.

    • Step 5.2: Concentrate the eluted proteins and separate them via SDS-PAGE.

    • Step 5.3: Perform an in-gel digest (e.g., with trypsin) to generate peptides.

  • LC-MS/MS Analysis:

    • Step 6.1: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step 6.2: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

  • Data Analysis:

    • Compare the list of proteins identified from the compound-beads to those from the control-beads. A true binding partner should be significantly enriched in the compound sample and absent or at very low levels in the control. Its signal should also be diminished in the competitive elution control.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Immobilize Compound on Beads D Incubate Lysate with Beads A->D B Prepare Cell Lysate B->D C Control Beads (No Compound) C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Validated Target List I->J

Caption: Experimental workflow for AC-MS target identification.

Phase III: Biophysical Validation of Direct Binding

After identifying a list of high-confidence protein candidates from AC-MS, it is imperative to validate the direct interaction between the compound and each purified target protein. Biophysical assays provide quantitative data on binding affinity and kinetics.[11][12]

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess whether a ligand binds to and stabilizes a protein.[13][14] The principle is that ligand binding generally increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[15] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds.[16][17]

Detailed Protocol: Thermal Shift Assay

Objective: To determine if 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione binds to and stabilizes a purified candidate protein.

Materials:

  • Purified candidate protein (at >95% purity)

  • 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione stock solution

  • SYPRO Orange dye (or similar fluorescent dye)

  • Real-Time PCR (qPCR) instrument with melt-curve capability

  • Appropriate buffer for the protein

Methodology:

  • Reaction Setup:

    • Step 1.1: In a 96-well PCR plate, prepare reactions in triplicate. Each reaction should contain the purified protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and the specific buffer.

    • Step 1.2: To test for binding, add the compound at various concentrations (e.g., a serial dilution from 100 µM down to 10 nM).

    • Step 1.3 (Critical Control): Include a "no-ligand" control (e.g., adding only DMSO or buffer) to establish the baseline Tm of the protein.

  • Melt Curve Analysis:

    • Step 2.1: Place the plate in the qPCR instrument.

    • Step 2.2: Run a melt-curve protocol: typically, a ramp from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each increment.[15]

  • Data Analysis:

    • Step 3.1: The instrument software will generate melt curves (fluorescence vs. temperature).

    • Step 3.2: The Tm is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the curve.

    • Step 3.3: A positive "hit" is indicated by a statistically significant increase in the Tm (ΔTm) in the presence of the compound compared to the no-ligand control. A larger ΔTm generally suggests stronger binding.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity (KD) of a molecular interaction.[12][18][19] In a typical SPR experiment, the purified protein (ligand) is immobilized on a sensor chip, and the compound (analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the surface.[20]

Detailed Protocol: Surface Plasmon Resonance

Objective: To quantify the binding affinity and kinetics of the compound to a purified candidate protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified candidate protein

  • 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Step 1.1: Activate the sensor chip surface using a mixture of EDC and NHS.

    • Step 1.2: Inject the purified protein over the surface. It will be covalently coupled to the chip.

    • Step 1.3: Deactivate any remaining active esters using ethanolamine.

    • Step 1.4 (Critical Control): Create a reference flow cell on the same chip where no protein is immobilized (or an irrelevant protein is used) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Step 2.1: Prepare a series of dilutions of the compound in running buffer.

    • Step 2.2: Inject the different concentrations of the compound over both the protein-coupled and reference flow cells, starting with the lowest concentration.

    • Step 2.3 (Phases): Each injection cycle consists of:

      • Association: Compound flows over the surface, and binding is observed.

      • Dissociation: Running buffer flows over the surface, and the compound dissociates.

      • Regeneration: A specific solution is injected to remove all bound compound, preparing the surface for the next cycle (if needed).

  • Data Analysis:

    • Step 3.1: After subtracting the reference channel signal, the resulting sensorgrams show the binding response over time.

    • Step 3.2: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Comparison of Validation Techniques
FeatureThermal Shift Assay (TSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationChange in refractive index upon binding
Output Melting Temperature (Tm) ShiftAffinity (KD), Kinetics (ka, kd)
Throughput High (96/384-well plates)Low to Medium
Protein Req. Low (µg per well)Moderate
Information Qualitative to semi-quantitativeQuantitative
Primary Use High-throughput screening, hit validationDetailed kinetic characterization

Conclusion and Future Directions

The identification of biological targets for a novel compound like this compound is a systematic process that builds a pyramid of evidence. It begins with a broad, hypothesis-generating computational base, moves to the robust experimental identification of binding partners using methods like AC-MS, and culminates in the precise, quantitative validation of these interactions with biophysical techniques such as TSA and SPR.

The pyrimidine core of this molecule suggests a high probability of interaction with enzymes central to cellular processes, such as kinases, polymerases, or metabolic enzymes. The workflow described in this guide provides a rigorous and validated pathway to not only identify these targets but also to quantify the interactions in a manner that is essential for advancing a compound through the drug discovery pipeline. Successful target identification will unlock the understanding of its mechanism of action and pave the way for its development as a potential therapeutic agent.

References

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.
  • 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549). EvitaChem.
  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate.
  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features. PMC - NIH.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione-d3. MedchemExpress.com.
  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI.
  • Known experimental techniques to identify drug targets. ResearchGate.
  • 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5. ChemicalBook.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • Kinetics of pyrimidine(6-4)pyrimidone photoproduct repair in Escherichia coli. PubMed.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. ACS Publications.
  • Protein Thermal Shift technology. Thermo Fisher Scientific.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Analytik Jena.
  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!.
  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • 2434-53-9|6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione. BLDpharm.
  • Pyrimidine analogue – Knowledge and References. Taylor & Francis.
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • Drug Target Identification Methods. MtoZ Biolabs.
  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International.
  • Advances in Computational Methods for Protein–Protein Interaction Prediction. MDPI.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.
  • Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. Bentham Science.
  • Affinity Mass Spectrometry Drug Screening. MedChemExpress.
  • Thermal shift assay. Wikipedia.
  • 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-. EPA.
  • Target Identification and Validation (Small Molecules). University College London.
  • How to Use Deep Learning to Predict Drug Target Interactions. YouTube.
  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC - PubMed Central.
  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed.

Sources

Methodological & Application

"use of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride in high-throughput screening"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening for Modulators of Pyrimidine Biosynthesis Using a 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Scaffold

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its structural similarity to endogenous nucleobases allows for potent and specific interactions with a wide range of biological targets, particularly enzymes involved in nucleotide metabolism.[3][4] The de novo pyrimidine biosynthesis pathway is an essential metabolic route for the production of nucleotides required for DNA and RNA synthesis, making it a critical target in oncology and infectious diseases.[5][6][7] This application note details a robust, automated high-throughput screening (HTS) campaign to identify inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key rate-limiting enzyme in this pathway. We present a complete workflow, from assay principle to data analysis, utilizing a fluorescence-based biochemical assay suitable for screening large compound libraries, such as those derived from the 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride scaffold.

Part 1: Scientific Rationale and Target Selection

The Primacy of the De Novo Pyrimidine Biosynthesis Pathway

Rapidly proliferating cells, such as cancer cells, have a heightened demand for nucleotides to sustain DNA replication and RNA transcription.[6] Many of these cells rely heavily on the de novo pyrimidine synthesis pathway, creating a metabolic vulnerability that can be exploited for therapeutic intervention.[5][8] Unlike the salvage pathway, which recycles existing nucleobases, the de novo pathway builds pyrimidines from simpler precursors like glutamine and aspartate.[7] This dependency makes enzymes within the pathway attractive targets for drug discovery.[6][7]

The pathway consists of several enzymatic steps, with Dihydroorotate Dehydrogenase (DHODH) being a critical, rate-limiting enzyme.[9] DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP).[9] Pharmacological inhibition of DHODH has shown significant therapeutic potential in treating autoimmune diseases, cancers, and viral infections.[9]

Pyrimidine_Biosynthesis cluster_0 Cytosol cluster_1 Mitochondria cluster_2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD (CPSII) Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD (ATCase) Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD (DHO) DHODH DHODH (Target) Dihydroorotate->DHODH Transport Orotate Orotate DHODH->Orotate OMP OMP Orotate->OMP UMPS Orotate->OMP UMP UMP Downstream\nNucleotides (UTP, CTP) Downstream Nucleotides (UTP, CTP) UMP->Downstream\nNucleotides (UTP, CTP) OMP->UMP UMPS

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the target enzyme DHODH.

Assay Choice: Biochemical vs. Cell-Based Screening

For a primary HTS campaign, a biochemical assay is often preferred over a cell-based assay for several reasons.[10][11]

  • Direct Target Engagement: It directly measures the interaction between the compound and the purified target enzyme (DHODH), eliminating confounding factors like cell permeability, off-target effects, or general cytotoxicity.[11]

  • Higher Throughput and Robustness: Biochemical assays are generally simpler, more robust, and more amenable to ultra-high-throughput screening (uHTS) formats (>100,000 compounds/day).[12]

  • Lower Cost: They typically require fewer and less expensive reagents compared to complex cell culture systems.

Cell-based assays, which measure downstream effects like cell proliferation or viability, are invaluable as secondary or orthogonal assays to confirm the activity of primary hits in a more physiologically relevant context.[10][13]

Part 2: HTS Assay Principle

The selected assay is a fluorescence-based enzymatic assay that monitors DHODH activity.[14] The principle relies on the reduction of a non-fluorescent probe, resazurin, to the highly fluorescent product, resorufin. This reduction is coupled to the enzymatic oxidation of dihydroorotate.

  • Enzymatic Reaction: DHODH oxidizes its substrate, dihydroorotate, to orotate. In this process, an electron acceptor (in this assay, a diaphorase/NADH system) is reduced.

  • Signal Generation: The reduced electron acceptor then reduces the non-fluorescent resazurin.

  • Fluorescence Detection: The product, resorufin, emits a strong fluorescent signal upon excitation.

  • Inhibition: When an inhibitor like a derivative of 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione binds to DHODH, the enzymatic reaction is blocked. This prevents the reduction of resazurin, resulting in a low fluorescence signal.

Assay_Principle cluster_0 No Inhibitor (High Signal) cluster_1 Inhibitor Present (Low Signal) DHODH_active Active DHODH Orotate Orotate DHODH_active->Orotate Resazurin_high Resazurin (Non-fluorescent) DHO Dihydroorotate DHO->DHODH_active Resorufin_high Resorufin (Fluorescent) Resazurin_high->Resorufin_high Reduction DHODH_inactive Inhibited DHODH Inhibitor Test Compound Inhibitor->DHODH_inactive Resazurin_low Resazurin (Non-fluorescent) Resazurin_low->Resorufin_low Reaction Blocked

Caption: Principle of the fluorescence-based DHODH inhibition assay.

Part 3: Detailed HTS Protocol

This protocol is optimized for a 384-well microplate format, a standard in automated HTS.[15]

Materials and Reagents
ReagentSupplierCat. No.Storage
Human Recombinant DHODHSigma-AldrichSRP0254-80°C
L-Dihydroorotic acidSigma-AldrichD7001-20°C
Resazurin sodium saltSigma-AldrichR70174°C, protected from light
DiaphoraseSigma-AldrichD5540-20°C
NADHSigma-AldrichN8129-20°C
Brequinar (Positive Control)MedChemExpressHY-108325-20°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
Tris-HClInvitrogen15567027Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
384-well black, flat-bottom microplatesCorning3712Room Temperature
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione HClCustom/LibraryN/A-20°C
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.01% (v/v) Triton X-100. Prepare fresh and store at 4°C.

  • Enzyme Solution (2X): Dilute recombinant DHODH to a final concentration of 10 nM in chilled Assay Buffer. Prepare fresh on the day of the assay and keep on ice.

  • Substrate/Probe Mix (4X): Prepare a mix in Assay Buffer containing:

    • L-Dihydroorotic acid: 400 µM

    • Resazurin: 80 µM

    • Diaphorase: 0.8 U/mL

    • NADH: 200 µM

    • Protect from light and prepare fresh.

  • Compound Plates: Serially dilute test compounds, including this compound, in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical. Transfer 100 nL of compound solutions to the assay plates using an acoustic liquid handler.

  • Control Compounds:

    • Negative Control: 100% DMSO (0% inhibition).

    • Positive Control: Brequinar at a final concentration of 100 nM (100% inhibition).

Automated HTS Workflow

The following steps should be performed using calibrated robotic liquid handlers to ensure precision and consistency.[12]

  • Compound Dispensing: Add 100 nL of test compounds, positive controls, or negative controls (DMSO) to designated wells of a 384-well assay plate according to the plate map below.

  • Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the 4X Substrate/Probe Mix to all wells to start the enzymatic reaction. The final assay volume is 20 µL.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar[15]) with excitation at ~560 nm and emission at ~590 nm.

HTS_Workflow start Start cpd_plate Compound Library (in DMSO) start->cpd_plate acoustic Acoustic Dispensing (100 nL) cpd_plate->acoustic assay_plate 384-Well Assay Plate assay_plate->acoustic enzyme Add 2X Enzyme Solution (10 µL) acoustic->enzyme incubate1 Incubate (15 min, RT) enzyme->incubate1 substrate Add 4X Substrate Mix (10 µL) incubate1->substrate incubate2 Incubate (60 min, RT, Dark) substrate->incubate2 read Read Fluorescence (Ex:560/Em:590) incubate2->read data Data Analysis (QC, Hit Picking) read->data end Hit List data->end

Caption: Automated workflow for the primary high-throughput screen.

Assay Plate Layout

A robust plate layout with adequate controls is essential for quality control and for identifying systematic errors.[12]

Caption: Example 384-well plate map for the HTS assay.

Part 4: Data Analysis and Quality Control

Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17] It reflects the dynamic range of the signal and the data variation associated with the measurements.[17] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[18]

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[18][19]
0 to 0.5A marginal assay; may require optimization.[19]
< 0A poor assay, not suitable for screening.[19]

An assay must consistently achieve a Z' > 0.5 to be considered reliable for a full-scale screening campaign.[20]

Hit Identification
  • Normalization: The raw fluorescence data from each test compound well is normalized to the plate's internal controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Threshold: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation of the negative control wells. Hit Threshold: % Inhibition > (Mean_neg - 3σ_neg)

Part 5: Hit Confirmation and Secondary Assays

Primary hits must undergo a series of confirmation and follow-up studies to validate their activity and eliminate false positives.

Dose-Response and IC50 Determination

Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency. The resulting data are plotted as % inhibition versus log[concentration], and a sigmoidal curve is fitted to the data to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Orthogonal and Cell-Based Assays

To ensure that the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference), hits should be tested in an orthogonal assay. A suitable secondary assay would be a cell-based proliferation assay using a cancer cell line known to be dependent on de novo pyrimidine synthesis, such as certain glioblastoma or leukemia cell lines.[5][9] A decrease in cell viability upon treatment with the hit compound would provide strong evidence of on-target activity in a physiological context.

Part 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability.[21]2. High data variability.3. Insufficient signal window.1. Prepare reagents fresh; test freeze-thaw stability.2. Check liquid handler precision; optimize mixing steps.3. Increase enzyme or substrate concentration; check plate reader settings.
High False Positive Rate 1. Compound auto-fluorescence.2. Compound aggregation.1. Pre-read plates after compound addition; counterscreen hits in an assay without enzyme.2. Re-test hits in the presence of 0.01% Triton X-100.
Edge Effects on Plates 1. Uneven temperature during incubation.2. Evaporation from outer wells.1. Use a temperature-controlled incubator.2. Use plates with lids; ensure proper sealing.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Wikipedia. Z-factor. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ma, L., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Zheng, W., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. [Link]

  • López-Iglesias, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. MedChemComm. [Link]

  • Cid, C., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. Analytical Biochemistry. [Link]

  • Mathur, D., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS ONE. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • ResearchGate. Workflow of the HTS Analysis System. [Link]

  • Gerlach, C., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • ResearchGate. Marketed pyrimidine scaffold containing drugs. [Link]

  • Nagaraja, S., et al. (2021). A druggable addiction to de novo pyrimidine biosynthesis in diffuse midline glioma. bioRxiv. [Link]

  • Gerlach, C., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z'). [Link]

  • Journal of Medicinal Chemistry. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]

  • Frontiers in Oncology. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

Sources

Troubleshooting & Optimization

"unexpected reactivity of the aminomethyl group in 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and innovate in your own experiments.

Introduction: Understanding the Reactivity Profile

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, often referred to as 6-(aminomethyl)uracil, is a bifunctional molecule. It possesses a primary aliphatic amine and a uracil core, making it a valuable synthon for a variety of derivatives. The hydrochloride salt ensures stability and enhances solubility in polar solvents.

The primary amino group is expected to behave as a typical nucleophile, readily participating in reactions such as:

  • Acylation: Formation of amides with acyl chlorides, anhydrides, or activated esters.

  • Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Schiff Base Formation: Reversible condensation with aldehydes and ketones.

However, the proximity of the aminomethyl group to the electron-rich pyrimidine ring can lead to reactivities that might be considered "unexpected" by those not intimately familiar with uracil chemistry. This guide will address these potential challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing an unexpected byproduct in my acylation reaction. What could it be?

Answer:

While the primary amine is the most nucleophilic site for acylation under standard conditions, the uracil ring itself contains nucleophilic centers that can compete, particularly under basic conditions or with highly reactive acylating agents.

Potential Unexpected Reaction: N-Acylation of the Uracil Ring

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are also nucleophilic, especially after deprotonation.

Causality: The use of a strong base to deprotonate the primary amine can also lead to the deprotonation of the uracil ring nitrogens (N1 and N3), creating highly nucleophilic sites that can compete for the acylating agent.

Troubleshooting Protocol:

  • Control the Stoichiometry of the Base: Use a milder base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) and limit its amount to just over one equivalent to preferentially deprotonate the more acidic ammonium hydrochloride.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of competing side reactions.

  • Order of Addition: Add the acylating agent slowly to the solution of the amine and base to maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine.

  • Protecting Group Strategy: If N-acylation persists, consider a protecting group strategy for the uracil nitrogens, although this adds extra steps to your synthesis.

Analytical Verification:

  • ¹H NMR: Look for the disappearance of the N-H protons of the uracil ring and the appearance of new signals corresponding to the acyl group.

  • Mass Spectrometry: The mass of the byproduct will correspond to the addition of two acyl groups.

Workflow for Minimizing N-Acylation:

cluster_0 Standard Acylation cluster_1 Troubleshooting A 6-(Aminomethyl)uracil·HCl D Desired Amide A->D B Acylating Agent B->D C Base (e.g., Et3N) C->D T4 Monitor by TLC/LC-MS D->T4 Check for byproducts T1 Use mild base (1.1 eq) T2 Low Temperature (0 °C) T3 Slow addition of acylating agent

Caption: Troubleshooting workflow for acylation.

FAQ 2: My reaction with an aldehyde is giving a complex mixture of products instead of the expected Schiff base or reductive amination product. What is happening?

Answer:

The aminomethyl group, in conjunction with the uracil ring, can participate in Pictet-Spengler-type or Mannich-type reactions, leading to the formation of bicyclic products, especially under acidic conditions.

Potential Unexpected Reaction: Intramolecular Cyclization

The C5 position of the uracil ring is nucleophilic and can be involved in intramolecular reactions.[1][2] While direct aminomethylation typically occurs at the 5-position in uracil itself, the presence of the C6-aminomethyl group can facilitate intramolecular cyclization.

Causality: In the presence of an aldehyde and acidic conditions, an iminium ion can form from the primary amine. The electron-rich C5 position of the uracil ring can then act as a nucleophile, attacking the iminium ion to form a new six-membered ring.

Troubleshooting Protocol:

  • Control pH: For simple Schiff base formation, avoid strongly acidic conditions. Running the reaction at neutral or slightly basic pH can disfavor the cyclization pathway. For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often effective under mildly acidic conditions that are less prone to promoting cyclization than, for example, sodium cyanoborohydride at lower pH.

  • Reaction Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents may suppress the cyclization.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction and favor the desired product.

Analytical Verification:

  • ¹H NMR: The formation of a bicyclic product will result in a significantly different NMR spectrum, with the disappearance of the C5-H proton and the appearance of new aliphatic protons.

  • 2D NMR (HMBC, HSQC): These experiments will be crucial to confirm the new bond formation between C5 and the former aminomethyl carbon.

Proposed Intramolecular Cyclization Pathway:

cluster_0 Pictet-Spengler type Reaction A 6-(Aminomethyl)uracil C Iminium Ion Intermediate A->C + R-CHO, H+ B Aldehyde (R-CHO) D Bicyclic Product C->D Intramolecular Electrophilic Attack at C5

Caption: Potential intramolecular cyclization pathway.

FAQ 3: I am trying to perform a reaction on the uracil ring, but I am getting low yields and decomposition. How can I improve this?

Answer:

The aminomethyl group can interfere with reactions targeting the uracil ring. It can act as an internal nucleophile or base, leading to undesired side reactions or degradation.

Potential Issues:

  • Competing Nucleophilicity: The primary amine can react with electrophiles intended for the uracil ring.

  • Basicity: The amine can neutralize reagents or catalyze decomposition pathways. Uracil and its derivatives can be susceptible to degradation under extreme pH or high temperatures.[3]

Troubleshooting Protocol:

  • Protect the Aminomethyl Group: Before attempting reactions on the uracil ring, it is highly advisable to protect the aminomethyl group. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to a wide range of conditions and can be easily removed.

  • Reaction Conditions: Uracil itself can undergo various reactions like oxidation, nitration, and alkylation.[4] However, these often require specific and carefully controlled conditions. Review the literature for conditions that are compatible with the uracil scaffold.

  • Stability: Be mindful of the stability of your starting material and products. This compound is generally stable, but the free base may be less so. Avoid prolonged exposure to strong acids or bases and high temperatures.

General Workflow for Ring Functionalization:

A 6-(Aminomethyl)uracil·HCl B Protect Amine (e.g., Boc-anhydride) A->B C Perform Ring Chemistry (e.g., Halogenation, Nitration) B->C D Deprotect Amine C->D E Desired Ring-Functionalized Product D->E

Caption: A protected approach to ring functionalization.

Summary of Key Parameters and Considerations

ParameterRecommended ActionRationale
Base Use mild, non-nucleophilic bases (e.g., Et₃N, DIPEA) in stoichiometric amounts.To avoid deprotonation of the uracil ring and subsequent side reactions.
Temperature Maintain low to moderate temperatures (0 °C to RT) where possible.To control reaction rates and minimize decomposition and side reactions.
pH Control Carefully control the pH, especially in reactions involving aldehydes.To prevent unwanted intramolecular cyclization reactions.
Protecting Groups Consider protecting the aminomethyl group for reactions on the uracil ring.To prevent the amine from acting as a competing nucleophile or base.
Solvent Choose solvents that are appropriate for the specific reaction and consider their polarity.Solvent can influence reaction pathways and product stability.

Concluding Remarks

The "unexpected" reactivity of this compound is a testament to its rich chemical nature. By understanding the interplay between the aminomethyl group and the pyrimidine ring, researchers can not only avoid common pitfalls but also harness these reactivities to design novel synthetic routes. This guide is intended to be a living document, and we encourage you to share your own experiences and questions to help us build a comprehensive knowledge base for the scientific community.

References

  • Meshcheryakova, S. A., Kataev, V. A., & Munasipova, D. A. (2014). Aminomethylation of 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione. Russian Journal of Organic Chemistry, 50(3), 422–424.
  • Al-Soud, Y. A., & Al-Dweri, M. N. (2006). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction. Molecules, 11(3), 196-202.
  • Wikipedia. (2023). Uracil. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29337-29377.

Sources

Technical Support Center: Degradation Pathways and Stability of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Please note that while specific degradation data for this exact molecule is limited in public literature, the guidance provided herein is based on established principles of pyrimidine-2,4(1H,3H)-dione (uracil) chemistry and the known reactivity of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a uracil derivative. The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system, which is structurally analogous to the nucleobase uracil.[1] A key feature is the aminomethyl group (-CH₂NH₂) at the 6-position of the uracil ring. The hydrochloride salt form suggests it is prepared in an acidic medium to improve solubility and stability. The reactivity of the enamine-like structure and the primary amine in the side chain are critical to its stability profile.[2]

Q2: What are the most likely degradation pathways for this compound under experimental conditions?

A2: Based on the chemistry of uracil derivatives and aminomethyl compounds, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The pyrimidine ring is susceptible to cleavage under harsh acidic or basic conditions. The amide bonds within the uracil ring can be hydrolyzed, leading to ring-opening products.

  • Oxidative Degradation: The aminomethyl group is prone to oxidation. This can lead to deamination (loss of the amino group) or oxidation to a formyl or carboxyl group.[3][4] The electron-rich uracil ring itself can also be oxidized.

  • Photodegradation: Uracil and its derivatives are known to be sensitive to UV light.[5][6] Photodegradation can lead to the formation of photohydrates, where a water molecule adds across the 5,6-double bond, or photodimers.[7]

Q3: What are the most critical factors influencing the stability of this compound?

A3: The stability of this compound is primarily influenced by:

  • pH: Extremes of pH will likely accelerate hydrolytic degradation of the uracil ring.

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides, or metal ions can promote oxidative degradation of the aminomethyl side chain and the pyrimidine ring.[8][9]

  • Light Exposure: Direct exposure to light, particularly UV radiation, can induce photodegradation.[10][11]

  • Temperature: Elevated temperatures will increase the rate of all degradation reactions.[9]

Q4: How should I store this compound to ensure its long-term stability?

A4: For optimal stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., 2-8°C or -20°C). For solutions, it is recommended to prepare them fresh. If storage is necessary, use a buffered solution at a mildly acidic to neutral pH, protect from light, and store at low temperatures.

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways for this compound based on known chemical principles of related structures.

G Potential Degradation Pathways Parent 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Hydrolysis_Product Ring-Opened Product (e.g., N-carbamoyl-beta-alanine derivative) Parent->Hydrolysis_Product  Hydrolysis (Strong Acid/Base) Oxidation_Product1 6-(Formyl)pyrimidine-2,4(1H,3H)-dione Parent->Oxidation_Product1 Oxidation Oxidation_Product3 Ammonia Parent->Oxidation_Product3 Oxidative Deamination Photohydrate 6-(Aminomethyl)-6-hydroxy- dihydropyrimidine-2,4(1H,3H)-dione Parent->Photohydrate  Photolysis (UV) + H₂O Oxidation_Product2 6-(Carboxy)pyrimidine-2,4(1H,3H)-dione Oxidation_Product1->Oxidation_Product2 Further Oxidation G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 6-(Aminomethyl)pyrimidine- 2,4(1H,3H)-dione HCl Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photostability (ICH Q1B Light Exposure) Prep->Photo Control Prepare Control Sample (Stock Solution in Solvent) Analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC-PDA-MS) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Control Sample Analyze->Compare Identify Characterize Degradants (MS, NMR if necessary) Compare->Identify

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Hydrolysis Study
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. [12]If degradation is too rapid, reduce the temperature or acid/base concentration.

Protocol 2: Forced Oxidation Study
  • Stock Solution: Prepare a 1 mg/mL stock solution.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.

  • Time Points: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples directly. If the peroxide interferes with the analysis, consult relevant literature for quenching procedures.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°CUp to 7 days5-20%
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom TempUp to 24 hours5-20%
Oxidation 3% - 30% H₂O₂Room TempUp to 24 hours5-20%
Thermal Dry Heat80°C or higherUp to 7 days5-20%
Photostability ICH Q1B Option 2AmbientAs per guidelineCompare to dark control

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 23, 2026, from [Link]

  • Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 6-Amino-1-methyluracil. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Oxidative Degradation of Glyphosate and Aminomethylphosphonate by Manganese Oxide. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Photodegradation of Polystyrene Stabilized with Uracil Derivatives. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. Retrieved January 23, 2026, from [Link]

  • A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Uracil and 5-fluorouracil degradation pathway. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved January 23, 2026, from [Link]

  • Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 23, 2026, from [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Photodegradation of Polystyrene Stabilized with Uracil Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 6-Amino-1,3-Dimethyluracil. (n.d.). Hebei Guangxing Chemical Industry Co., Ltd. Retrieved January 23, 2026, from [Link]

  • Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 23, 2026, from [Link]

  • A one-step method for quantitative determination of uracil in DNA by real-time PCR. (2010). Oxford Academic. Retrieved January 23, 2026, from [Link]

  • Flavonoid-Rich Cyperus esculentus Extracts Disrupt Cellular and Metabolic Functions in Staphylococcus aureus. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Oxidative deamination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 23, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 23, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). American Society for Microbiology. Retrieved January 23, 2026, from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Hydrochloride and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4(1H,3H)-dione, also known as the uracil scaffold, is a cornerstone in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the bioactivity of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride and its structural analogues, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The Core Moiety: 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of uracil, serves as a versatile starting material for the synthesis of more complex heterocyclic systems. While the bioactivity of the parent compound itself is not extensively documented in readily available literature, its structural features make it an attractive scaffold for modification. The primary amino group at the 6-position is a key site for derivatization, allowing for the introduction of various functionalities to explore and optimize biological activity.

Synthesis of the Core Structure and Its Analogues

The synthesis of pyrimidine-2,4-dione derivatives often involves the condensation of a substituted urea with a β-keto ester or a similar three-carbon component.[3] For instance, 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones can be prepared by heating a mixture of a 6-amino-1-alkyl uracil with an alkylating agent in the presence of a base.[4]

Further modifications, such as the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines, can be achieved by reacting 6-aminouracil derivatives with compounds like acetylacetone or benzoylacetone in glacial acetic acid.[5][6] These reactions expand the chemical space and allow for the generation of a diverse library of analogues for biological screening.

Comparative Bioactivity of Structural Analogues

The therapeutic potential of pyrimidine-2,4-dione analogues is vast, with modifications at various positions of the pyrimidine ring leading to a range of biological activities. Here, we compare the bioactivity of several classes of structural analogues.

Anticancer Activity

Many pyrimidine-2,4-dione derivatives have been investigated for their anticancer properties.[2] Fused pyrimidine systems, in particular, have shown significant promise.

Pyrano[2,3-d]pyrimidine-2,4-dione Analogues: A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1, a key enzyme in DNA repair, and their cytotoxic effects on human cancer cell lines.[7] Several of these compounds demonstrated potent anticancer activity, with some showing higher potency than the reference drug Olaparib.[7] This suggests that the fused pyran ring system enhances the anticancer efficacy.

Pyridothienopyrimidine Derivatives: Novel pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[8] While the parent pyridothienopyrimidine-2,4(1H,3H)-dione derivatives showed weak to inactive antibacterial activity, their 2,4-dichloro and 2-chloromethyl derivatives exhibited a significant increase in potency.[8] This highlights the importance of specific substitutions in modulating bioactivity.

The anticancer activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][9][10] A decrease in the number of viable cells upon treatment with a compound is indicative of its cytotoxic effect.

Antiviral Activity

The uracil scaffold is a well-known component of antiviral nucleoside analogues.[11] Modifications to this core structure have led to the development of potent antiviral agents.

6-Substituted Uracil Derivatives: Several 6-(arylthio)uracil derivatives have been synthesized and screened for their in vitro activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[12] While most of the tested compounds were inactive, some showed marginal activity, indicating that the 6-position is a viable site for modification to achieve antiviral effects.[12]

The antiviral activity of these compounds is typically assessed by their ability to inhibit the cytopathogenic effect of the virus in cell culture.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and pyrimidine derivatives have emerged as potential anti-inflammatory agents.[13]

Pyrido[2,3-d]pyrimidine-2,4-dione Analogues: Certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as anti-inflammatory agents.[5] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Structure-Activity Relationship (SAR) Studies: SAR studies on pyrimidine-2,4-dione derivatives as P2X7 receptor antagonists have revealed that modifications at the 4-position of a piperazine moiety attached to the core skeleton can significantly improve antagonistic activity.[14] For instance, polycycloalkyl acyl or di-halogenated benzoyl substituents were found to be more favorable than a phenyl group.[14] These findings are crucial for the rational design of more potent and selective anti-inflammatory drugs.

Data Summary: Bioactivity of Pyrimidine-2,4-dione Analogues
Analogue ClassBioactivityTarget/AssayKey Findings
Pyrano[2,3-d]pyrimidine-2,4-dionesAnticancerPARP-1 inhibition, MTT assay against MCF7 and HCT116 cellsSome analogues showed higher potency than Olaparib.[7]
Pyridothienopyrimidine-2,4-dionesAntibacterialMIC against various bacterial strainsDichloro and chloromethyl derivatives showed significantly increased activity.[8]
6-(Arylthio)uracilsAntiviralInhibition of HSV-1 and HIV-1 replicationSome derivatives showed marginal antiviral activity.[12]
Pyrido[2,3-d]pyrimidine-2,4-dionesAnti-inflammatoryCOX-2 inhibitionDesigned as potential anti-inflammatory agents.[5]
Piperazine-substituted pyrimidine-2,4-dionesAnti-inflammatoryP2X7 receptor antagonismPolycycloalkyl acyl and di-halogenated benzoyl substituents at the 4-position of piperazine improved activity.[14]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, it is essential to follow standardized and validated experimental protocols.

General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives from 6-aminouracil precursors.[4][5]

Step-by-Step Protocol:

  • Dissolve the substituted 6-aminouracil derivative (0.1 mol) and the appropriate dicarbonyl compound (e.g., acetylacetone, 0.1 mol) in glacial acetic acid (10-12 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cooled water.

  • Neutralize the solution with a concentrated ammonia solution.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the crude product from a suitable solvent or purify it by column chromatography to obtain the final product.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening s1 Start with 6-aminouracil derivative s2 React with dicarbonyl compound s1->s2 Condensation s3 Purification s2->s3 Work-up b1 Primary Screening (e.g., MTT assay) s3->b1 Characterized Analogues b2 Secondary Screening (e.g., Enzyme inhibition) b1->b2 Active compounds b3 Lead Optimization b2->b3 Potent compounds G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway dr Death Receptors (e.g., Fas, TNFR1) disc DISC Formation dr->disc cas8 Pro-caspase-8 disc->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas3 Pro-caspase-3 a_cas8->cas3 stress Cellular Stress mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Pro-caspase-9 apaf1->cas9 apoptosome Apoptosome cas9->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 substrates Cellular Substrates a_cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.

Conclusion and Future Directions

The pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, and its analogues continue to be a rich source of new therapeutic agents. The comparative analysis presented in this guide highlights the diverse bioactivities of these compounds and the importance of structural modifications in tuning their potency and selectivity. Future research should focus on the synthesis of novel analogues with improved pharmacokinetic and pharmacodynamic properties, as well as in-depth studies to elucidate their mechanisms of action. The development of more potent and selective inhibitors of key cellular targets will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

  • Dalton, J. T., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 646-651. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4153-4166. [Link]

  • El-Gendy, M. A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 707. [Link]

  • Krasnov, V. P., et al. (2018). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Russian Journal of Organic Chemistry, 54(8), 1225-1230. [Link]

  • El-Shorbagi, A.-N. A., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2951. [Link]

  • Kim, Y., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 108, 303-314. [Link]

  • Malhi, H., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 12(15), 5025. [Link]

  • Al-Omair, M. A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Kabal'nova, N. N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 85-95. [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene. [Link]

  • Aremu, O., et al. (2019). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Current Pharmaceutical Design, 25(33), 3564-3573. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]

  • Sidwell, R. A., et al. (1972). In vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy, 2(6), 652-657. [Link]

  • Kumar, A., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098. [Link]

  • Wikipedia. (n.d.). Apoptosis. [Link]

  • Al-Ghorbani, M., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 223-233. [Link]

  • Besson, T., et al. (2011). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 16(8), 6834-6864. [Link]

  • Mikhailopulo, I. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[4][8]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Gising, J., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. Molecules, 24(18), 3295. [Link]

  • El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(11), 1688-1692. [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Gising, J., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 24(18), 3295. [Link]

  • Assay Genie. (2024, November 25). Apoptosis Caspase Pathways, A Closer Look at Cellular Suicide [Video]. YouTube. [Link]

  • Patel, K. D., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

  • ResearchGate. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. [Link]

Sources

A Researcher's Guide to Enhancing Experimental Reproducibility with 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel therapeutic agents, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Within this class, 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, a derivative of uracil, has garnered interest for its potential biological activities, including antiviral and anticancer properties. However, the path from promising compound to reproducible experimental data is often fraught with challenges. This guide provides an in-depth comparison of this compound with relevant alternatives, focusing on the critical factors that influence experimental reproducibility. We will delve into the causality behind experimental choices, offer self-validating protocols, and present comparative data to empower researchers to generate robust and reliable results.

Understanding the Compound: Physicochemical Properties and Biological Context

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-(aminomethyl)uracil, is a heterocyclic compound that belongs to the pyrimidine family. The hydrochloride salt enhances its solubility in aqueous solutions, a crucial factor for in vitro biological assays.

Pyrimidine derivatives are fundamental components of nucleic acids and are known to interact with a wide range of biological targets.[1][2] Specifically, substituted uracil derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[3] The structural modifications on the uracil ring, such as the aminomethyl group at the 6-position, can significantly influence the binding affinity and inhibitory potency of these compounds.

The Crux of the Matter: Factors Influencing Experimental Reproducibility

Achieving reproducible results with this compound hinges on meticulous control over several key experimental variables. Understanding the "why" behind these factors is paramount for designing robust assays.

2.1. Purity and Characterization of the Compound:

The purity of the synthesized or procured this compound is the most critical starting point. Impurities, even in small amounts, can lead to off-target effects and inconsistent biological activity.

  • Causality: Residual starting materials, by-products from the synthesis, or degradation products can compete for the target binding site, interact with other cellular components, or even exhibit their own biological activity, thereby confounding the experimental outcome. For instance, in the synthesis of related aminouracil derivatives, residual reagents from chlorination or amination steps could interfere with biological assays.

  • Self-Validating Protocol:

    • Synthesis and Purification: A reproducible synthesis protocol is essential. One common route to 6-(aminomethyl)uracil derivatives involves the modification of a pre-formed pyrimidine ring. For example, starting from 6-methyluracil, a multi-step synthesis involving halogenation followed by amination can be employed.[1] Careful control of reaction conditions and rigorous purification of intermediates and the final product are crucial. A detailed protocol for a related compound, diaminouracil hydrochloride, highlights the importance of controlled temperature, pH, and washing steps to ensure purity.[4]

    • Analytical Characterization: Comprehensive analytical characterization is non-negotiable. This should include:

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A well-developed HPLC method with a suitable column and mobile phase can separate the target compound from any impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

Table 1: Key Analytical Techniques for Quality Control

Analytical TechniquePurposeAcceptance Criteria
HPLCPurity assessment>98%
Mass SpectrometryMolecular weight confirmationMatches theoretical mass ± 0.1 Da
NMR SpectroscopyStructural confirmationSpectra consistent with the proposed structure

2.2. Compound Stability and Handling:

The stability of this compound in solution can significantly impact the reproducibility of biological assays.

  • Causality: Pyrimidine derivatives can be susceptible to degradation, particularly at extreme pH or in the presence of certain enzymes. Degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in variability in the observed biological effect. The stability of the 6-carbanion of uracil analogues, for example, can influence their reactivity.[5]

  • Self-Validating Protocol:

    • Solubility and Stock Solution Preparation: Determine the solubility of the compound in the desired solvent (e.g., sterile water, DMSO). Prepare fresh stock solutions for each experiment or, if stored, validate the stability of the stock solution under the storage conditions (e.g., -20°C or -80°C) over time using HPLC.

    • Working Solution Preparation: Prepare working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium or assay buffer.

    • pH and Buffer Considerations: Ensure the pH of the final assay medium is within a stable range for the compound.

2.3. Assay-Specific Parameters:

The choice and execution of the biological assay are critical for obtaining reproducible data.

  • Causality: Different assay formats can have varying sensitivities and be prone to different types of interference. For example, in an anti-HIV assay, the choice of cell line, virus strain, and readout method (e.g., p24 antigen ELISA, reverse transcriptase activity assay) can all influence the outcome.

  • Self-Validating Protocol (Example: Anti-HIV-1 Plaque Reduction Assay):

    • Cell Culture: Maintain a healthy and consistent culture of the host cells (e.g., MT-4 cells). Ensure cell viability is consistently high (>95%).

    • Virus Stock: Use a well-characterized and titered stock of HIV-1.

    • Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (e.g., a known NNRTI like Nevirapine) for a defined period before or after viral infection.

    • Infection: Infect the cells with a pre-determined multiplicity of infection (MOI).

    • Plaque Formation: After incubation, fix and stain the cells to visualize and count the plaques (zones of cell death). A detailed protocol for a plaque reduction assay for antiviral testing can be adapted.[6]

    • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Comparative Analysis: this compound vs. Alternatives

The performance of this compound should be benchmarked against established compounds with similar mechanisms of action. As an NNRTI, relevant comparators include first and second-generation NNRTIs.

Table 2: Comparative Performance of NNRTIs (Illustrative Data)

CompoundClassEC₅₀ (HIV-1 WT) (nM)CC₅₀ (MT-4 cells) (µM)Selectivity Index (SI)Key Characteristics
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione HCl Pyrimidine derivativeData to be determinedData to be determinedData to be determinedPotential for novel resistance profile
NevirapineFirst-generation NNRTI10-100>100>1000-10000Low genetic barrier to resistance
EfavirenzFirst-generation NNRTI1-10>100>10000-100000CNS side effects
EtravirineSecond-generation NNRTI0.1-1>10>10000-100000Active against some NNRTI-resistant strains
RilpivirineSecond-generation NNRTI0.1-0.5>10>20000-100000High potency and favorable resistance profile

Note: The performance data for this compound is hypothetical and needs to be experimentally determined. Data for other NNRTIs are approximate values from the literature.

Causality of Performance Differences: The differences in potency, cytotoxicity, and resistance profiles among NNRTIs are attributed to their specific molecular interactions within the NNRTI binding pocket of the reverse transcriptase. The flexibility of second-generation NNRTIs, like etravirine and rilpivirine, allows them to adapt to mutations in the binding pocket, thereby retaining activity against resistant viral strains.[7] The aminomethyl substituent on the uracil ring of the target compound may offer unique interactions that could translate to a favorable resistance profile.

Experimental Workflow and Visualization

A clear and logical experimental workflow is essential for ensuring reproducibility.

Diagram 1: Workflow for Evaluating the Anti-HIV-1 Activity of this compound

Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Compound_Synth Synthesis & Purification QC QC Analysis (HPLC, MS, NMR) Compound_Synth->QC Stock_Sol Stock Solution Preparation QC->Stock_Sol Compound_Treatment Compound Treatment Stock_Sol->Compound_Treatment Cell_Culture Cell Culture (MT-4) Cell_Culture->Compound_Treatment Viral_Infection HIV-1 Infection Compound_Treatment->Viral_Infection Incubation Incubation Viral_Infection->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Data_Acquisition Plaque Counting Plaque_Assay->Data_Acquisition Calculation EC50, CC50, SI Calculation Data_Acquisition->Calculation Comparison Comparison with Controls Calculation->Comparison

Caption: A streamlined workflow for assessing antiviral efficacy.

Diagram 2: NNRTI Mechanism of Action

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket Viral_RNA Viral RNA Viral_RNA->RT NNRTI 6-(Aminomethyl)uracil Derivative NNRTI->NNRTI_Pocket Inhibition Inhibition of DNA Synthesis NNRTI->Inhibition Binds to RT Inhibition->RT Induces Conformational Change

Caption: NNRTI binding inhibits reverse transcriptase activity.

Conclusion: A Path Towards Reliable Data

The reproducibility of experiments with this compound is not a matter of chance but a result of a systematic and informed approach. By prioritizing compound purity, ensuring its stability, and employing well-controlled and validated biological assays, researchers can significantly enhance the reliability of their findings. Furthermore, direct comparison with established alternatives within the same experimental framework is crucial for contextualizing the compound's performance and potential. This guide provides a foundational framework for researchers to build upon, fostering a culture of scientific rigor and ultimately accelerating the journey from discovery to impactful therapeutic innovation.

References

  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. (2021). PMC. [Link]

  • 6-Aminopyridine-2,4(1H,3H)-dione. PubChem. [Link]

  • Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. (2014). ResearchGate. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Stability of the 6-carbanion of uracil analogues: mechanistic implications for model reactions of orotidine-5'-monophosphate decarboxylase. (2002). PubMed. [Link]

  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. (2010). PMC. [Link]

  • 6-methyluracil. Organic Syntheses. [Link]

  • Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. (2018). ResearchGate. [Link]

  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. (2004). ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry. [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil.
  • In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2022). MDPI. [Link]

  • Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. (2022). PubMed. [Link]

  • 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. (2003). ResearchGate. [Link]

  • Comparison of the effectiveness of non-nucleoside reverse transcriptase inhibitor-containing and protease inhibitor-containing regimens using observational databases. (2002). PubMed. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]

  • Uracil derivatives as non-nucleoside inhibitors of viral infections. (2022). ScienceDirect. [Link]

  • Nucleoside and nucleotide reverse transcriptase inhibitors. HIV Management Guidelines. [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. (2020). PMC. [Link]

  • diaminouracil hydrochloride. Organic Syntheses. [Link]

  • Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. (2014). European Journal of Chemistry. [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. (2022). MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2023). MDPI. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-. Environmental Protection Agency. [Link]

  • Reverse-transcriptase inhibitor. Wikipedia. [Link]

  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). PubMed. [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). MDPI. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. [Link]

  • Reverse-transcriptase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. (2020). PMC. [Link]

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1996). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). PMC. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The Precautionary Principle

Given the absence of a dedicated SDS, we must operate under the precautionary principle. Structurally related pyrimidine compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is imperative to handle 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride as a potentially hazardous substance.

Assumed Hazard Profile:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][3]
Skin IrritationCategory 2 (Causes skin irritation)Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[3]
Eye IrritationCategory 2A (Causes serious eye irritation)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]
Specific Target Organ ToxicitySingle Exposure, Category 3 (May cause respiratory irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.

Before beginning any disposal procedure, a thorough risk assessment should be conducted by the responsible laboratory personnel, considering the quantity of the waste and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The following table outlines the recommended PPE for handling this compound waste.

Body PartRecommended ProtectionRationale
Hands Nitrile or neoprene glovesProvides a barrier against skin contact and potential irritation.[2]
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles that could cause serious eye irritation.[2]
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling airborne particles, which may cause respiratory irritation.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a clear decision-making process.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generated consult_ehs Consult Institutional EHS for Waste Characterization start->consult_ehs is_hazardous Is the waste classified as hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No collect_solid Collect solid waste in a dedicated, labeled, and sealed container. hazardous_disposal->collect_solid collect_solution Collect aqueous solutions in a dedicated, labeled, and sealed container. hazardous_disposal->collect_solution non_haz_label Label container with: - 'Non-Hazardous Waste' - Chemical Name non_hazardous_disposal->non_haz_label labeling Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics - Accumulation Start Date collect_solid->labeling collect_solution->labeling storage Store in a designated Satellite Accumulation Area (SAA). labeling->storage pickup Arrange for pickup by a licensed hazardous waste contractor. storage->pickup non_haz_pickup Arrange for pickup according to institutional non-hazardous waste procedures. non_haz_label->non_haz_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.